4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylation reagents like difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro group.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Acid catalysts for esterification, base catalysts for difluoromethylation.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzoic Acids: Formed from nucleophilic aromatic substitution reactions.
Esters: Formed from esterification reactions.
Scientific Research Applications
4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Agrochemicals: Employed in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the difluoromethyl and nitro groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-2-fluoro-6-nitrobenzoic acid
- 4-(Difluoromethyl)-2-chloro-6-nitrobenzoic acid
- 4-(Difluoromethyl)-2-fluoro-6-aminobenzoic acid
Uniqueness
4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group contributes to its reactivity and potential bioactivity.
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-4-1-3(7(10)11)2-5(12(15)16)6(4)8(13)14/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMMWDOEQGNGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.